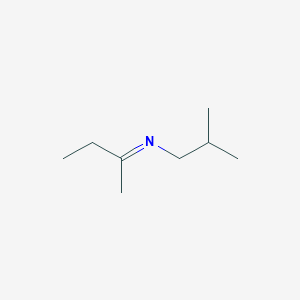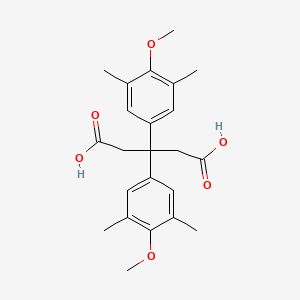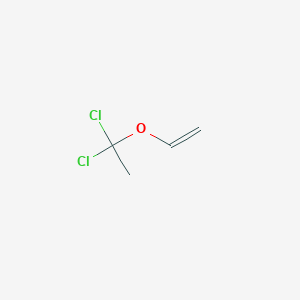![molecular formula C15H20N2O B14285761 Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl- CAS No. 120420-71-5](/img/structure/B14285761.png)
Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of indole derivatives with piperidine derivatives under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted under controlled temperatures to ensure the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[2H-1-benzopyran-2,2’-indoline], 1’,3’,3’-trimethyl-6-nitro-
- 1’,3’,3’-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indoline]
- 1’,3’,3’-Trimethyl-6-nitrospiro[chromene-2,2’-indole]
Uniqueness
Spiro[2H-indole-2,2’-piperidin]-6’-one, 1,3-dihydro-1,3,3-trimethyl- is unique due to its specific spiro structure and the presence of both indole and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
| 120420-71-5 | |
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1,3,3-trimethylspiro[indole-2,6'-piperidine]-2'-one |
InChI |
InChI=1S/C15H20N2O/c1-14(2)11-7-4-5-8-12(11)17(3)15(14)10-6-9-13(18)16-15/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
FNUNAZPEIZDMSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C13CCCC(=O)N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Methylidenecyclopropyl)methoxy]oxane](/img/structure/B14285706.png)
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)


